molecular formula C8H7NO7S B12536494 4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid CAS No. 141950-10-9

4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid

Cat. No.: B12536494
CAS No.: 141950-10-9
M. Wt: 261.21 g/mol
InChI Key: XATYQSUHQPECKG-UHFFFAOYSA-N
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Description

4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6S. This compound is characterized by the presence of a nitro group and a methanesulfonyl group attached to a benzoic acid core. It is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid typically involves the nitration of 4-hydroxybenzoic acid followed by the introduction of the methanesulfonyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitrobenzoic acid is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles. These interactions can lead to enzyme inhibition or modification of biological pathways .

Comparison with Similar Compounds

  • 4-[(Methanesulfonyl)oxy]-2-aminobenzoic acid
  • 4-[(Methanesulfonyl)oxy]-benzoic acid
  • 2-Nitro-4-methylsulfonylbenzoic acid

Comparison: Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile in various chemical reactions .

Properties

CAS No.

141950-10-9

Molecular Formula

C8H7NO7S

Molecular Weight

261.21 g/mol

IUPAC Name

4-methylsulfonyloxy-2-nitrobenzoic acid

InChI

InChI=1S/C8H7NO7S/c1-17(14,15)16-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)

InChI Key

XATYQSUHQPECKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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